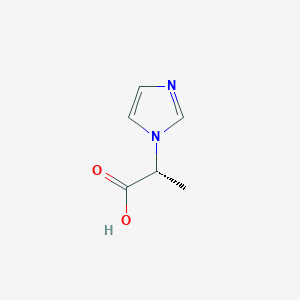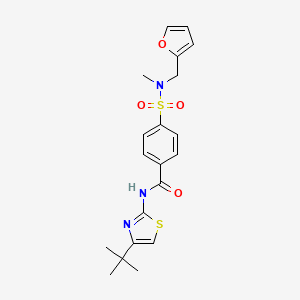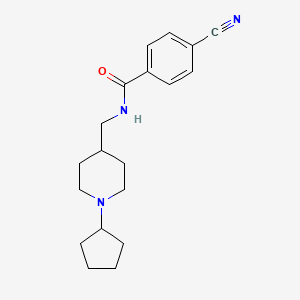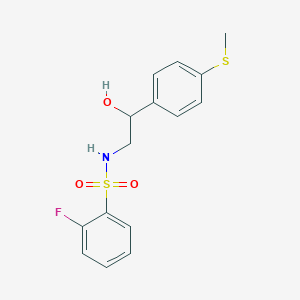
(R)-2-(1-Imidazolyl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-(1-Imidazolyl)propanoic Acid” is a chemical compound with the molecular formula C6H8N2O2 . It is also known by other names such as 3-1h-imidazol-1-yl propanoic acid, 3-imidazol-1-yl-propionic acid, 1h-imidazole-1-propanoic acid, and 3-1-imidazolyl propanoic acid .
Synthesis Analysis
The synthesis of imidazoles, including “®-2-(1-Imidazolyl)propanoic Acid”, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of “®-2-(1-Imidazolyl)propanoic Acid” is represented by the SMILES notation: C1=CN (C=N1)CCC (=O)O . This notation represents the structure of the molecule in terms of the atoms present and the bonds between them .Chemical Reactions Analysis
The chemical reactions involving “®-2-(1-Imidazolyl)propanoic Acid” are part of the broader field of imidazole synthesis . The methodologies used in these reactions are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis
“®-2-(1-Imidazolyl)propanoic Acid” has a molecular weight of 140.142 g/mol . The compound’s InChI Key is VSFNAZLYGOOSEY-UHFFFAOYSA-N .Applications De Recherche Scientifique
Antitumor Activities
Girodazole, a compound closely related to (R)-2-(1-Imidazolyl)propanoic acid, has been studied for its antitumor properties. It inhibits protein synthesis by affecting the termination step of the process, showing potential as an experimental antitumor compound (Colson et al., 1992).
Corrosion Inhibition
Novel amino acids-based corrosion inhibitors have been synthesized and characterized, showing high efficiency in preventing metal corrosion. These inhibitors demonstrate the application of imidazole derivatives in protecting metals from corrosion, which is crucial in industrial settings (Srivastava et al., 2017).
Polymerization Catalyst
β-Imidazolyl-4(5)-propanoic acid acts as a catalyst in the polymerization of unprotected 5′-desoxyribonucleotides, showcasing its role in facilitating the formation of di- and oligonucleotides with a significant yield. This highlights its application in nucleic acid chemistry and potential in biotechnological advancements (Pongs & Ts'o, 1969).
Molecular Interactions Study
The study of 1-butyl-3-methylimidazolium, a compound related to this compound, in water-rich compositions reveals insights into its effect on the molecular organization of water. Such studies are essential for understanding the interactions at the molecular level that could have implications in designing new solvents and materials (Miki et al., 2005).
Safety and Hazards
“®-2-(1-Imidazolyl)propanoic Acid” can cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
The future challenges in the field of imidazole synthesis, including compounds like “®-2-(1-Imidazolyl)propanoic Acid”, involve improving the regiocontrolled synthesis of substituted imidazoles . These challenges also include expanding the scope and limitations of the methodologies used, and understanding the reaction mechanisms .
Propriétés
IUPAC Name |
(2R)-2-imidazol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5(6(9)10)8-3-2-7-4-8/h2-5H,1H3,(H,9,10)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWQHFXRVMKCLS-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N1C=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2955488.png)



![N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955493.png)
![5-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2955494.png)
![[4-[(2-Bromophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2955497.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2955498.png)
![3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2955499.png)
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2955502.png)

![7-Cyclopropyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2955504.png)
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide](/img/structure/B2955505.png)
![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2955509.png)